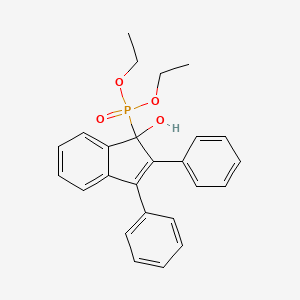
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate is a complex organic compound with a unique structure that includes a phosphonate group attached to an indene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate typically involves the reaction of 1-hydroxy-2,3-diphenyl-1H-indene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could lead to a variety of phosphonate derivatives .
Scientific Research Applications
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the indene backbone allows the compound to interact with various biological molecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (1-hydroxy-2,3-diphenyl-1H-indol-3-yl)phosphonate
- Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-one)phosphonate
Uniqueness
Diethyl (1-hydroxy-2,3-diphenyl-1H-inden-1-yl)phosphonate is unique due to its specific structure, which includes both a phosphonate group and an indene backbone. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
111949-70-3 |
|---|---|
Molecular Formula |
C25H25O4P |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2,3-diphenylinden-1-ol |
InChI |
InChI=1S/C25H25O4P/c1-3-28-30(27,29-4-2)25(26)22-18-12-11-17-21(22)23(19-13-7-5-8-14-19)24(25)20-15-9-6-10-16-20/h5-18,26H,3-4H2,1-2H3 |
InChI Key |
RJOBJUALXOCMRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















